ethyl ({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound featuring a triazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and nitro group suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The nitro group can be introduced via nitration reactions, and the ethyl acetate moiety is often added through esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the triazole ring .
Scientific Research Applications
ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The nitro group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-({4-ETHYL-5-[(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
- ETHYL 2-({4-ETHYL-5-[(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Uniqueness
The presence of the nitro group in ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE distinguishes it from similar compounds. This functional group can significantly alter the compound’s reactivity and biological activity, making it unique for specific applications .
Properties
Molecular Formula |
C11H15N7O4S |
---|---|
Molecular Weight |
341.35 g/mol |
IUPAC Name |
ethyl 2-[[4-ethyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H15N7O4S/c1-3-17-8(5-16-7-12-10(15-16)18(20)21)13-14-11(17)23-6-9(19)22-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
VWYPFECTOIZPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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